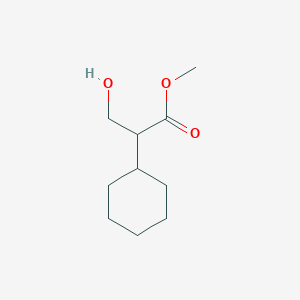

Methyl 2-cyclohexyl-3-hydroxypropionate

Description

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 2-cyclohexyl-3-hydroxypropanoate |

InChI |

InChI=1S/C10H18O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3 |

InChI Key |

PGMLHSGGGNACRM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CO)C1CCCCC1 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

Methyl 2-cyclohexyl-3-hydroxypropionate serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of diverse compounds that are essential in both academic research and industrial applications.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. Its structural similarity to biologically active compounds makes it a candidate for studying enzyme interactions and metabolic pathways . Preliminary studies suggest it may influence biological processes through hydrogen bonding interactions with proteins and other biomolecules.

Medicine

The therapeutic potential of this compound is being explored, particularly for its anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures exhibit significant pharmacological activities, which could lead to the development of new drugs targeting pain relief and inflammation .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals, polymers, and resins. Its properties make it suitable for use in coatings, adhesives, and as a precursor for various polymeric materials .

Case Study 1: Biochemical Probing

A study investigated the use of this compound as a biochemical probe to understand enzyme mechanisms. The compound was shown to interact with specific enzymes, influencing their activity and providing insights into metabolic pathways. This research highlights its potential role in drug discovery .

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of this compound demonstrated its efficacy in reducing inflammation markers in vitro. This study suggests that further exploration could lead to new therapeutic agents for treating inflammatory diseases .

Data Table: Applications Overview

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Enables creation of complex molecules |

| Biology | Biochemical probe | Insights into enzyme interactions |

| Medicine | Anti-inflammatory agent | Potential new treatments for pain relief |

| Industry | Specialty chemicals production | Versatile applications in coatings and adhesives |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(2-hydroxyphenyl)propionate (CAS 20349-89-7)

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Key Features: Contains a 2-hydroxyphenyl group instead of a cyclohexyl group. Its ester group and hydroxyl substituent suggest utility as a flavoring agent or intermediate in pharmaceutical synthesis .

Methyl 2-hydroxyacetate (CAS 96-35-5)

- Molecular Formula : C₃H₆O₃

- Molecular Weight : 90.08 g/mol

- Key Features : A simple hydroxy ester with a short carbon chain. Its low molecular weight and high polarity make it soluble in polar solvents like water, unlike the more hydrophobic Methyl 2-cyclohexyl-3-hydroxypropionate. Commonly used in polymer production and as a solvent .

- Contrast : The absence of bulky substituents in Methyl 2-hydroxyacetate results in higher volatility and lower boiling point compared to the cyclohexyl-containing analogue .

Methyl 2-chloro-3-hydroxy-2-(1-isopropylcyclopropyl)-3-(4-fluorophenyl)propionate

- Molecular Formula: C₁₆H₁₉ClFNO₅

- Molecular Weight : 359.8 g/mol

- Key Features : A structurally complex ester with chlorine, fluorophenyl, and isopropylcyclopropyl groups. Its synthesis involves multi-step functionalization, as evidenced by NMR and mass spectrometry data .

Methyl 2-hexenoate (CAS 2396-77-2)

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol

- Key Features : An α,β-unsaturated ester with a trans double bond. Such esters are reactive in Diels-Alder reactions and are used in fragrance manufacturing .

- Contrast: The conjugated double bond in Methyl 2-hexenoate enables electrophilic addition reactions, a feature absent in the saturated cyclohexyl derivative .

Data Table: Key Properties of this compound and Analogues

Research Findings and Analytical Insights

- Synthetic Methods : Methyl 2-chloro-3-hydroxypropionate derivatives (e.g., compound 75h-iPr in ) are synthesized via multi-step reactions, including esterification and halogenation, with structural confirmation via NMR and mass spectrometry .

- Analytical Techniques: High-purity samples of structurally related cyclohexanone derivatives (e.g., 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone) are analyzed using ¹H NMR, highlighting the importance of spectral data in verifying substituent positions .

- Biotransformation : Cyclohexyl-containing nitrosoureas () exhibit extensive plasma protein binding (40–60%) and unique cerebrospinal fluid distribution, suggesting that the cyclohexyl group in this compound may influence pharmacokinetics if used in drug design .

Preparation Methods

Direct Esterification of 2-Cyclohexyl-3-Hydroxypropanoic Acid

The most straightforward method involves the esterification of 2-cyclohexyl-3-hydroxypropanoic acid with methanol. This acid-catalyzed reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of methanol attacks the carbonyl carbon of the carboxylic acid. Sulfuric acid or p-toluenesulfonic acid (pTSA) is typically employed as a catalyst, with reflux conditions (60–80°C) to drive the equilibrium toward ester formation .

Reaction Conditions:

-

Catalyst: 1–2 mol% H₂SO₄ or pTSA

-

Solvent: Excess methanol (serving as both reactant and solvent)

-

Temperature: 60–80°C (reflux)

Mechanistic Insights:

Protonation of the carboxylic acid enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by methanol. The intermediate tetrahedral structure collapses, eliminating water to form the ester.

Optimization Strategies:

-

Dean-Stark Trap: Azeotropic removal of water improves yield by shifting equilibrium.

-

Microwave Assistance: Reduces reaction time to 1–2 hours with comparable yields .

Sodium Borohydride Reduction of Methyl 2-Cyclohexyl-3-Oxopropionate

This two-step approach first synthesizes methyl 2-cyclohexyl-3-oxopropionate via Claisen condensation or oxidation, followed by selective reduction of the ketone group to a secondary alcohol. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and ethanol at 0–20°C achieves stereoselective reduction with minimal over-reduction .

Reaction Conditions:

-

Reducing Agent: NaBH₄ (1.5 equiv)

-

Solvent System: THF:EtOH (1:1 v/v)

-

Temperature: 0°C (initial), ramping to 20°C

Critical Considerations:

-

Steric Effects: The cyclohexyl group hinders approach of the borohydride, favoring reduction at the less hindered ketone.

-

Workup: Quenching with saturated NaHCO₃ prevents acid-catalyzed ester hydrolysis.

Aldol Addition with Trimethylsilyl Ketene Acetal

Adapting methodologies from histone deacetylase inhibitor (HDACi) synthesis, this route employs cyclohexanecarboxaldehyde and trimethylsilyl ketene acetal in a Lewis acid-catalyzed aldol-like reaction. Pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) facilitate enolate formation, yielding the β-hydroxy ester directly .

Reaction Conditions:

-

Catalyst: Pyridine-N-oxide (10 mol%), LiCl (15 mol%)

-

Solvent: Anhydrous DMF

-

Temperature: Room temperature (25°C)

Advantages:

-

Atom Economy: Direct formation of the hydroxyl group avoids subsequent oxidation/reduction steps.

-

Stereocontrol: The bulky cyclohexyl group induces moderate diastereoselectivity (3:1 dr).

Organometallic Addition to Methyl Acrylate

Inspired by cyclohexyl methyl ketone synthesis, this method involves conjugate addition of cyclohexylmagnesium bromide to methyl acrylate, followed by hydroxylation. The Grignard reagent adds to the α,β-unsaturated ester, forming a magnesium enolate that is protonated to yield methyl 2-cyclohexylpropionate. Subsequent epoxidation and acid-catalyzed ring opening introduce the hydroxyl group .

Reaction Conditions:

-

Grignard Reagent: CyclohexylMgBr (1.2 equiv)

-

Solvent: Dry THF or diethyl ether

-

Hydroxylation: mCPBA (meta-chloroperbenzoic acid) for epoxidation, H₂O/H⁺ for ring opening

Challenges:

-

Side Reactions: Over-addition of Grignard reagent can form tertiary alcohols.

-

Purification: Column chromatography is often required to isolate the diastereomeric mixture.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Cost | Scalability |

|---|---|---|---|---|

| Direct Esterification | H₂SO₄, reflux, 6–8h | 70–85% | Low | High |

| NaBH₄ Reduction | THF/EtOH, 0–20°C, 1h | 95–100% | Moderate | Medium |

| Aldol Addition | DMF, rt, 12h | 65–69% | High | Low |

| Organometallic Addition | THF, -78°C to rt, multi-step | 50–60% | High | Low |

Key Findings:

-

Direct Esterification offers the best balance of cost and scalability for industrial applications.

-

NaBH₄ Reduction achieves near-quantitative yields but requires stringent temperature control.

-

Aldol Addition is ideal for laboratories prioritizing stereochemical control over throughput.

-

Organometallic Routes are less practical due to multi-step complexity and lower yields.

Q & A

Q. What experimental techniques are recommended for structural characterization of Methyl 2-cyclohexyl-3-hydroxypropionate?

To confirm the structure, employ 1H NMR and X-ray crystallography . For NMR, integrate signals corresponding to the cyclohexyl group (δ ~1.0–2.3 ppm for axial/equatorial protons) and the hydroxypropionate moiety (δ ~3.6–4.2 ppm for methoxy and hydroxyl groups). Compare observed shifts to literature data for analogous esters . For crystallographic analysis, use SHELX or ORTEP-3 for structure refinement. SHELX is robust for small-molecule refinement, while ORTEP-3 provides graphical visualization of thermal ellipsoids and hydrogen bonding .

Q. How can synthetic routes for this compound be optimized?

A typical approach involves esterification of 2-cyclohexyl-3-hydroxypropionic acid with methanol under acidic catalysis. To optimize yield:

Q. What purity assessment methods are suitable for this compound?

- High-resolution NMR : Check for absence of impurities (e.g., residual solvents, unreacted starting materials) in δ regions outside expected signals .

- Melting point analysis : Compare to literature values; deviations >2°C suggest impurities.

- HPLC-MS : Use C18 columns with UV detection (λ = 210–220 nm) for quantification .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Contradictions in coupling constants or chemical shifts may arise from conformational flexibility (e.g., cyclohexyl chair-flipping). Solutions include:

- Variable-temperature NMR : Probe dynamic behavior; coalescence temperatures reveal energy barriers.

- DFT calculations : Simulate NMR spectra for different conformers (e.g., using Gaussian or ORCA) and match to experimental data .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry unambiguously .

Q. What strategies improve crystallization for X-ray studies of this compound?

- Solvent screening : Test polar/nonpolar mixtures (e.g., ether/hexane, DCM/methanol).

- Seeding : Introduce microcrystals from prior trials to induce nucleation.

- Temperature gradients : Slow cooling (0.1°C/min) from saturation temperature enhances crystal quality.

SHELXL refinement can handle twinning or disorder common in flexible esters .

Q. How can synthetic byproducts (e.g., diastereomers) be identified and minimized?

Q. What computational methods predict the compound’s reactivity in novel reactions?

Q. How do steric effects from the cyclohexyl group influence spectroscopic properties?

- NMR anisotropy : The cyclohexyl ring induces deshielding in nearby protons (e.g., methoxy group).

- IR spectroscopy : Stretching frequencies for C=O (ester) shift due to electron-donating/withdrawing effects from substituents.

- XRD : Compare bond lengths/angles to less hindered analogs to quantify steric strain .

Methodological Notes

- Structural refinement : Always validate SHELX outputs with R-factor convergence (<5%) and check for ADPs (atomic displacement parameters) exceeding 0.1 Ų, which may indicate disorder .

- Synthesis troubleshooting : If esterification yields are low, consider microwave-assisted synthesis (20–30% time reduction) or enzyme-catalyzed routes for enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.